molecular formula C5H16Br3N3 B2911701 Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide CAS No. 267418-91-7

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide

Cat. No.: B2911701
CAS No.: 267418-91-7
M. Wt: 357.916
InChI Key: RSBXDXCMPFKQDC-JDUHLNRASA-N
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Description

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a piperidine derivative using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts in the form of immobilized enzymes is also explored to achieve high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine rings.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: Employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • Rel-(3R,5S)-1-Methylpiperidine-3,5-diamine dihydrochloride
  • Rel-(3R,5S)-1-(tert-Butoxycarbonyl)piperidine-3,5-dicarboxylic acid

Comparison: Rel-(3R,5S)-piperidine-3,5-diamine trihydrobromide is unique due to its specific stereochemistry and the presence of three hydrobromide groups, which enhance its solubility and reactivity. Compared to similar compounds, it offers higher enantioselectivity and efficiency in various chemical reactions, making it a preferred choice in the synthesis of chiral pharmaceuticals.

Properties

IUPAC Name

(3R,5S)-piperidine-3,5-diamine;trihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.3BrH/c6-4-1-5(7)3-8-2-4;;;/h4-5,8H,1-3,6-7H2;3*1H/t4-,5+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBXDXCMPFKQDC-JDUHLNRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1N)N.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1N)N.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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